

# solubility of 3-Chloro-4-methoxyphenol in organic solvents

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## Compound of Interest

Compound Name: 3-Chloro-4-methoxyphenol

Cat. No.: B1590030

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An In-Depth Technical Guide to the Solubility of **3-Chloro-4-methoxyphenol** in Organic Solvents: Principles, Prediction, and Experimental Determination

## Abstract

This technical guide provides a comprehensive analysis of the solubility of **3-Chloro-4-methoxyphenol** in organic solvents. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data summary to explain the underlying physicochemical principles that govern the solubility of this compound. We will explore its molecular characteristics, predict its behavior in various solvent classes, and provide a detailed, field-proven protocol for empirical solubility determination. This guide is structured to provide not just data, but a foundational understanding that enables informed solvent selection and experimental design in a research and development setting.

## Physicochemical Profile of 3-Chloro-4-methoxyphenol

A molecule's solubility is fundamentally dictated by its structure. **3-Chloro-4-methoxyphenol** is a substituted phenol with distinct functional groups that define its interactions with solvents.

- Phenolic Hydroxyl (-OH) Group: This group is polar and acts as a hydrogen bond donor, making it the primary site for interaction with polar protic solvents.

- **Methoxy (-OCH<sub>3</sub>) Group:** The ether linkage introduces polarity and can act as a hydrogen bond acceptor.
- **Chloro (-Cl) Group:** The electronegative chlorine atom contributes to the molecule's overall dipole moment and can engage in dipole-dipole interactions.
- **Aromatic Ring:** The benzene ring is non-polar and favors interactions with non-polar or aromatic solvents through van der Waals forces and potential π-π stacking.

The interplay of these groups results in a molecule of moderate polarity. Its solubility is a balance between the polar interactions of the hydroxyl and methoxy groups and the non-polar character of the chlorinated aromatic ring.

Table 1: Physicochemical Properties of **3-Chloro-4-methoxyphenol**

Property	Value	Source
Molecular Formula	C <sub>7</sub> H <sub>7</sub> ClO <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	158.58 g/mol	<a href="#">[1]</a>
IUPAC Name	3-chloro-4-methoxyphenol	<a href="#">[1]</a>
CAS Number	18093-12-4	<a href="#">[1]</a>
Canonical SMILES	COc1cc(Cl)c(O)cc1	<a href="#">[1]</a>

## Solubility Profile: Principles and Predictions

Direct quantitative solubility data for **3-Chloro-4-methoxyphenol** is not extensively published. However, by applying the principle of "like dissolves like" and referencing data for analogous substituted phenols, we can construct a reliable predictive model for its behavior. Phenolic compounds are generally most soluble in organic solvents that are less polar than water.[\[2\]](#) The polarity of the solvent is a key factor in determining extraction and solubilization efficiency.[\[3\]](#)

The hydroxyl group's ability to form strong hydrogen bonds suggests high solubility in polar protic solvents. The molecule's overall dipole moment facilitates dissolution in polar aprotic solvents. The aromatic ring allows for some solubility in non-polar aromatic solvents, while solubility in non-polar aliphatic solvents is expected to be limited.

Table 2: Predicted Solubility of **3-Chloro-4-methoxyphenol** in Common Organic Solvents

Solvent Class	Representative Solvents	Predicted Solubility	Rationale
Polar Protic	Methanol, Ethanol, Isopropanol	High	Strong hydrogen bonding interactions with the phenolic -OH group. Similar compounds like 2-chlorophenol are freely soluble in alcohol. <a href="#">[4]</a> <a href="#">[5]</a>
Polar Aprotic	Acetone, Acetonitrile, Dimethylformamide (DMF)	High to Medium	Strong dipole-dipole interactions. The absence of a donor hydrogen on the solvent makes the interaction slightly weaker than with protic solvents.
Ethers	Diethyl Ether, Tetrahydrofuran (THF)	High	Ethers are good hydrogen bond acceptors for the phenolic proton. 2-chlorophenol is freely soluble in diethyl ether. <a href="#">[4]</a>
Esters	Ethyl Acetate	Medium	Moderate polarity and hydrogen bond accepting capability.
Halogenated	Dichloromethane, Chloroform	Medium	Moderate polarity allows for favorable dipole-dipole interactions.
Aromatic	Toluene, Benzene	Low to Medium	Van der Waals forces and potential $\pi$ - $\pi$

Aliphatic	Hexane, Heptane	Low	stacking between aromatic rings.  Dominated by weak van der Waals forces; insufficient to overcome the solute-solute interactions of the polar functional groups.
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## Experimental Determination of Solubility: A Validated Protocol

In drug development and process chemistry, empirical determination of solubility is critical. The isothermal shake-flask method is the gold standard for measuring equilibrium solubility.<sup>[6][7][8]</sup> This protocol is designed to be self-validating by ensuring that equilibrium is truly reached and that the analytical method is accurate.

### Causality Behind the Shake-Flask Method

The core principle is to create a saturated solution of the solute (**3-Chloro-4-methoxyphenol**) in the solvent of interest at a constant temperature. By agitating an excess amount of the solid solute in the solvent for a sufficient period, a dynamic equilibrium is established where the rate of dissolution equals the rate of precipitation. Analyzing the concentration of the solute in the supernatant liquid then yields the equilibrium solubility.

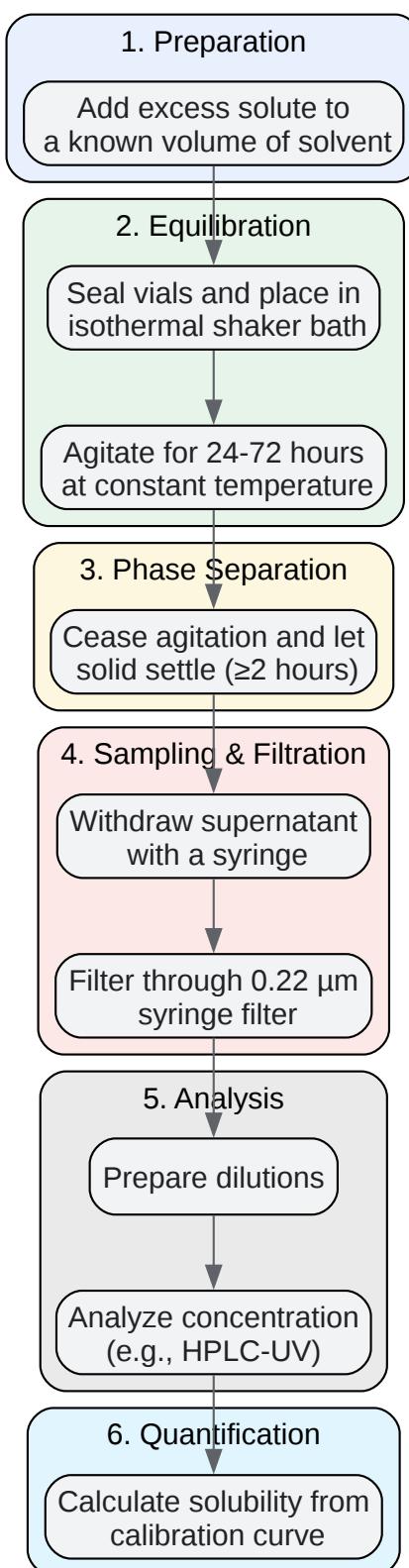
### Step-by-Step Experimental Protocol

- Preparation: Add an excess amount of crystalline **3-Chloro-4-methoxyphenol** to a series of vials, each containing a precisely measured volume of the selected organic solvent. "Excess" is key; a visible amount of undissolved solid must remain at the end of the experiment to ensure saturation.
- Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in an isothermal shaker bath set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the vials

at a constant speed for a predetermined time (typically 24-72 hours) to allow the system to reach equilibrium.

- Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the isothermal bath for at least 2 hours. This allows the excess solid to settle, leaving a clear, saturated supernatant.
- Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22  $\mu\text{m}$  PTFE) into a clean, pre-weighed vial. This step is critical to remove any suspended microcrystals, which would artificially inflate the measured solubility.
- Analysis:
  - Gravimetric Method: For non-volatile solvents, the solvent from the filtered aliquot can be evaporated under vacuum, and the mass of the remaining solute can be measured.[6]
  - Chromatographic Method (Recommended): Dilute the filtered aliquot with a suitable mobile phase and analyze the concentration using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. This is the preferred method for its accuracy and specificity.
- Quantification: Calculate the solubility (e.g., in mg/mL or mol/L) by comparing the analytical response of the sample to a calibration curve prepared from known concentrations of **3-Chloro-4-methoxyphenol**.

## Mandatory Visualization: Shake-Flask Workflow



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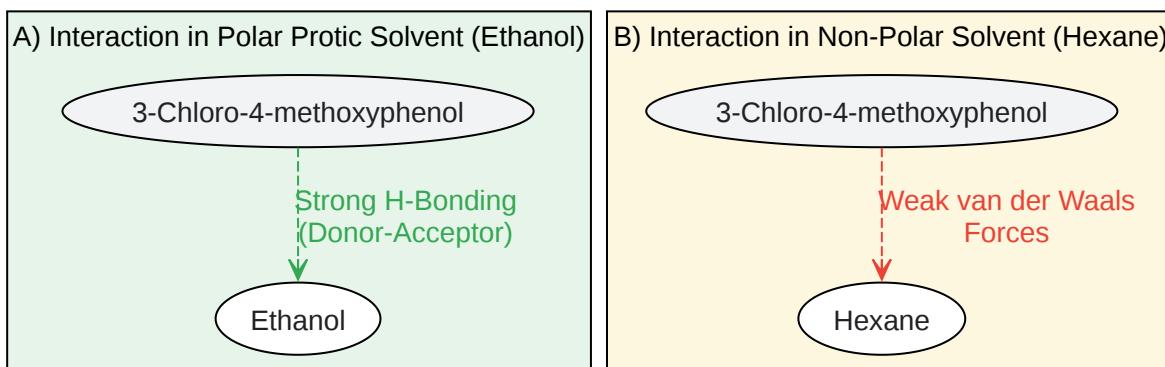
Caption: Workflow for Equilibrium Solubility Determination.

## Molecular Interactions Driving Solubility

The solubility of **3-Chloro-4-methoxyphenol** is governed by the energetic favorability of solvent-solute interactions over solute-solute and solvent-solvent interactions.

- In Polar Protic Solvents (e.g., Ethanol): The primary interaction is strong hydrogen bonding. The ethanol's hydroxyl hydrogen can bond with the oxygen of the solute's methoxy or hydroxyl group, and the solute's phenolic proton can bond strongly with the oxygen of ethanol.
- In Non-Polar Solvents (e.g., Hexane): Interactions are limited to weak, induced dipole-induced dipole (London dispersion) forces. These forces are often insufficient to break the stronger hydrogen bonds and dipole interactions holding the solute molecules together in the crystal lattice, resulting in low solubility.

## Mandatory Visualization: Solute-Solvent Interactions



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Caption: Dominant Solute-Solvent Interaction Types.

## Conclusion for the Research Professional

While a definitive, quantitative solubility database for **3-Chloro-4-methoxyphenol** in all organic solvents is not publicly available, a robust and predictive understanding can be achieved.

Based on its molecular structure, the compound is expected to be highly soluble in polar organic solvents such as alcohols, ethers, and ketones, with diminishing solubility in less polar and non-polar environments. This predictive framework, grounded in fundamental chemical principles, allows for rational solvent screening. For definitive quantification required in drug formulation and process development, the isothermal shake-flask method provides a reliable and accurate experimental pathway. This combination of theoretical prediction and empirical validation equips the modern scientist with the necessary tools to effectively work with **3-Chloro-4-methoxyphenol**.

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